molecular formula C27H35N3O2 B14994231 N-(3-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide

N-(3-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)cyclohexanecarboxamide

Cat. No.: B14994231
M. Wt: 433.6 g/mol
InChI Key: QGXJGQBLCBBKSZ-UHFFFAOYSA-N
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Description

N-(3-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a molecular formula of C26H33N3O2 This compound is characterized by its unique structure, which includes a benzodiazole ring, a dimethylphenoxy group, and a cyclohexanecarboxamide moiety

Preparation Methods

The synthesis of N-(3-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Benzodiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylphenoxy moiety.

    Formation of the Cyclohexanecarboxamide Moiety: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide group.

    Final Coupling: The final step involves the coupling of the benzodiazole intermediate with the cyclohexanecarboxamide intermediate under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(3-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups in the molecule are replaced by other functional groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of N-(3-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

N-(3-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-(3-{1-[2-(3,5-DIMETHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)CYCLOHEXANECARBOXAMIDE lies in its specific structural features and the resulting chemical and biological properties.

Properties

Molecular Formula

C27H35N3O2

Molecular Weight

433.6 g/mol

IUPAC Name

N-[3-[1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]propyl]cyclohexanecarboxamide

InChI

InChI=1S/C27H35N3O2/c1-20-17-21(2)19-23(18-20)32-16-15-30-25-12-7-6-11-24(25)29-26(30)13-8-14-28-27(31)22-9-4-3-5-10-22/h6-7,11-12,17-19,22H,3-5,8-10,13-16H2,1-2H3,(H,28,31)

InChI Key

QGXJGQBLCBBKSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4CCCCC4)C

Origin of Product

United States

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